molecular formula C11H11NO4 B1309233 Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate CAS No. 866038-49-5

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Cat. No.: B1309233
CAS No.: 866038-49-5
M. Wt: 221.21 g/mol
InChI Key: BSLHZQGTOQQCMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • Melting Point : 128–130 °C
  • CAS Number : 866038-49-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been reported to inhibit human topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to cancer cell death.

Compound IC50 (μM)
Methyl benzoxazine derivative8.34 (catalytic inhibitor)
Ethyl derivative0.0006 (topoisomerase poison)

The most effective derivatives showed a strong potential to act as topoisomerase poisons, surpassing known chemotherapeutics like camptothecin .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Topoisomerase Inhibition : The compound interferes with the activity of topoisomerase I by preventing enzyme-substrate binding.
  • Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against a panel of bacterial and fungal pathogens. Results demonstrated that the compound had a broad spectrum of activity with low MIC values indicating high potency .

Study on Anticancer Effects

A separate study focused on the anticancer effects of this compound involved cell line assays where various concentrations were tested against human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLHZQGTOQQCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396378
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866038-49-5
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (1 equiv.) was added at room temperature to a mixture of methyl (3-amino-4-hydroxyphenyl)acetate (5.5 mmol) and sodium hydrogen carbonate (1.1 equiv.) in ethyl acetate (5 ml)/water (5 ml). The reaction mixture was stirred for 1 h, then the phases were separated and the organic phase was washed with water and saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. The crude product was dissolved in DMF (11 ml); activated potassium carbonate was added, and the mixture was stirred overnight at room temperature. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic phase was again washed with water and saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane). Yield: 90%
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5.5 mmol
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5 mL
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